Adrenorphin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is produced from the proteolytic cleavage of proenkephalin A and is widely distributed throughout the mammalian brain . Adrenorphin exhibits potent opioid activity, acting as a balanced μ- and κ-opioid receptor agonist while having no effects on δ-opioid receptors . It possesses analgesic and respiratory depressive properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adrenorphin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and the deprotection of amino groups using trifluoroacetic acid (TFA) .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form .

Análisis De Reacciones Químicas

Types of Reactions: Adrenorphin undergoes various chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.

Major Products:

Oxidation: Methionine sulfoxide-containing this compound.

Reduction: Reduced this compound with free thiol groups.

Substitution: Mutated this compound variants.

Aplicaciones Científicas De Investigación

Adrenorphin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating neurotransmitter release and its effects on cellular signaling pathways.

Medicine: Explored for its analgesic properties and potential therapeutic applications in pain management and respiratory depression.

Mecanismo De Acción

Adrenorphin exerts its effects by acting as an agonist at μ- and κ-opioid receptors. Upon binding to these receptors, this compound induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels, reduced neurotransmitter release, and ultimately, analgesic and respiratory depressive effects .

Comparación Con Compuestos Similares

Met-enkephalin: Another endogenous opioid peptide with similar analgesic properties but different receptor selectivity.

Leu-enkephalin: Similar to met-enkephalin but with a leucine residue instead of methionine.

Dynorphin: A potent κ-opioid receptor agonist with distinct physiological effects.

Uniqueness: Adrenorphin is unique due to its balanced agonist activity at both μ- and κ-opioid receptors, whereas other opioid peptides often exhibit selectivity for one receptor type. This balanced activity contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Adrenorphin, also known as metorphamide, is a C-terminally amidated opioid peptide derived from proenkephalin A. It has garnered interest due to its unique biological activities and potential implications in neurobiology and endocrine function. This article explores the biological activity of this compound, focusing on its mechanisms, distribution, and effects on catecholamine secretion.

This compound is characterized by its specific structural features that allow it to interact with opioid receptors. It primarily exhibits activity at the μ-opioid receptor and has been shown to have a significant impact on catecholamine release from adrenal chromaffin cells.

- Binding Affinity : this compound demonstrates high μ-binding activity and moderate κ-binding activity, while showing negligible δ-binding activity . This selective binding profile suggests a targeted mechanism of action within the opioid receptor system.

- Inhibition of Catecholamine Secretion : Studies indicate that this compound is a potent inhibitor of nicotine-induced catecholamine secretion. Specifically, it has been found to have a lower IC50 (1.1 × 10^-6 M) compared to met-enkephalin (6.5 × 10^-5 M), indicating its higher potency in this context .

2. Distribution in the Brain

Research has documented the regional distribution of this compound within the rat brain, highlighting its unique localization compared to other opioid peptides.

- Highest Concentration Areas : The olfactory bulb was identified as having the highest concentration of this compound, suggesting a specialized role in olfactory processing and possibly in emotional responses linked to scent .

- Comparison with Other Peptides : The distribution pattern of this compound differs significantly from other endogenous opioid peptides, indicating that it may serve distinct physiological functions .

3. Case Studies and Clinical Implications

This compound's role in various physiological conditions has been assessed through several case studies, particularly in relation to pheochromocytomas—tumors that can affect catecholamine secretion.

- Human Pheochromocytoma Studies : In a study involving 17 human pheochromocytomas, it was found that this compound levels varied widely (3-7771 pg/mg tissue), with significantly higher concentrations in adrenomedullary tumors compared to extramedullary ones (2295 ± 1092 pg/mg vs. 17.8 ± 8.4 pg/mg) . This suggests that this compound may play a critical role in regulating catecholamine secretion in these tumors.

- Functional Implications : The ability of this compound to inhibit catecholamine release implies potential therapeutic applications for managing conditions characterized by excessive catecholamine secretion, such as hypertension or anxiety disorders.

4. Summary of Research Findings

The following table summarizes key findings related to this compound's biological activity:

Propiedades

Número CAS |

88377-68-8 |

|---|---|

Fórmula molecular |

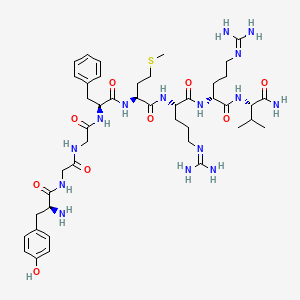

C44H69N15O9S |

Peso molecular |

984.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31+,32-,33-,36-/m0/s1 |

Clave InChI |

XJOQRTJDYAHKPY-YVWIMRNGSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canónico |

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.